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Abstract

Caspase-8 (CASP8) is a critical initiator caspase that plays a central role in the regulation of
programmed cell death. As a key mediator of the extrinsic apoptosis pathway, it also functions
as a molecular switch governing necroptosis and pyroptosis. The ability to precisely manipulate
CASP8 expression through CRISPR/Cas9-mediated knockout provides a powerful tool for
investigating the intricate mechanisms of cell death signaling and for the development of novel
therapeutic strategies in areas such as oncology and inflammatory diseases. These application
notes provide a comprehensive guide, including detailed protocols, for the successful knockout
of CASP8 in mammalian cells.

Introduction

Caspase-8 is a cysteine-aspartic protease that, upon activation, initiates a cascade of
downstream effector caspases, leading to the execution phase of apoptosis. This process is
triggered by the engagement of death receptors, such as Fas and TNFR1, which leads to the
formation of the death-inducing signaling complex (DISC) and subsequent auto-catalytic
activation of pro-caspase-8.[1][2] Beyond its pro-apoptotic role, CASP8 is a key inhibitor of
necroptosis, a form of programmed necrosis, by cleaving and inactivating key necroptotic
proteins RIPK1 and RIPKS3.[3] Furthermore, emerging evidence indicates a role for CASP8 in
regulating pyroptosis, an inflammatory form of cell death, by directly cleaving Gasdermin D
(GSDMD) or modulating inflammasome activation.[1][4]
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The multifaceted nature of CASP8 makes it a compelling target for research and drug
development. Dysregulation of CASP8 activity is implicated in various pathologies, including
cancer, autoimmune disorders, and neurodegenerative diseases. CRISPR/Cas9 technology
offers a precise and efficient method to create CASP8 knockout cell lines, enabling researchers
to dissect its function in specific cellular contexts and to screen for potential therapeutic
interventions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of CASP8 in cell death signaling and the
general experimental workflow for generating a CASP8 knockout cell line.
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Caption: CASP8 Signaling Pathways in Cell Death.
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Caption: Experimental Workflow for CASP8 Knockout.

Experimental Protocols
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Protocol 1: Designh and Cloning of sgRNA for Human
CASP38

¢ sgRNA Design:

[¢]

Utilize online design tools such as GenScript's gRNA design tool or CHOPCHOP.[5]
o Input the human CASP8 gene ID (Entrez Gene ID: 841).

o Select sgRNA sequences targeting early exons to maximize the likelihood of generating a
loss-of-function mutation.

o Choose sgRNAs with high on-target scores and low off-target scores.

o Validated sgRNA Sequences (Human CASP8): Several sources provide pre-designed and
validated sgRNA sequences. For example, sequences designed by the Feng Zhang
laboratory are commercially available.[5] It is recommended to test at least two different
sgRNAs for each target gene.[5]

 Oligonucleotide Synthesis:

o Synthesize complementary oligonucleotides for the chosen sgRNA sequence with
appropriate overhangs for cloning into the selected vector (e.g., lentiCRISPR v2).

Vector Preparation:

o Digest the sgRNA expression vector (e.g., lentiCRISPR v2, which also contains Cas9) with
a suitable restriction enzyme (e.g., BsmBl).

o Dephosphorylate the linearized vector to prevent self-ligation.

Annealing and Ligation:
o Anneal the complementary sgRNA oligonucleotides.
o Ligate the annealed sgRNA duplex into the linearized vector.

Transformation and Verification:
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o Transform the ligation product into competent E. coli.
o Select colonies and isolate plasmid DNA.

o Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Generation of CASP8 Knockout Cells
(HEK293T Example)

e Cell Culture:

o Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with
10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2
incubator.[6]

 Lentiviral Production (Optional but Recommended for Hard-to-Transfect Cells):

o Co-transfect HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging
plasmids (e.g., psPAX2 and pMD2.G).

o Harvest the virus-containing supernatant 48-72 hours post-transfection.
» Transfection/Transduction:

o Transfection: On the day of transfection, seed HEK293T cells to be 70-80% confluent.
Transfect the cells with the CASP8 sgRNA-Cas9 plasmid using a suitable transfection
reagent according to the manufacturer's instructions.

o Transduction: Transduce target cells with the harvested lentivirus in the presence of
polybrene (8 pg/mL).

e Selection:

o 48 hours post-transfection/transduction, begin selection with an appropriate antibiotic
(e.g., puromycin for lentiCRISPR v2) at a pre-determined optimal concentration.

o Continue selection for 3-5 days until non-transfected/transduced control cells are
eliminated.
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e Single-Cell Cloning:

o After selection, dilute the cell suspension to a concentration of a single cell per well in a
96-well plate.

o Allow individual cells to grow into colonies.
o Clonal Expansion:

o Expand the single-cell derived colonies for further analysis.

Protocol 3: Validation of CASP8 Knockout

1. Genomic DNA Extraction and PCR Amplification:
o Extract genomic DNA from both wild-type and potential knockout clones.
» Design PCR primers flanking the sgRNA target site in the CASP8 gene.
o Amplify the target region using PCR.
2. Assessment of Indel Formation:
e Sanger Sequencing and ICE Analysis:

o Purify the PCR products and send for Sanger sequencing.

o Analyze the sequencing chromatograms using the Inference of CRISPR Edits (ICE) online
tool.[3][7][8][9] This tool compares the edited sequence to the wild-type sequence and
guantifies the percentage of insertions and deletions (indels), providing a "Knockout
Score".[7][8]

e T7 Endonuclease | (T7E1) Assay:

o Denature and re-anneal the PCR products to form heteroduplexes between wild-type and
mutated DNA strands.

o Digest the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.
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o Analyze the digested products by gel electrophoresis. The presence of cleaved fragments
indicates successful editing.

. Western Blot Analysis for CASP8 Protein Expression:

Prepare total protein lysates from wild-type and knockout clones.[10]
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
Probe the membrane with a primary antibody specific for CASP8.

Use an antibody against a housekeeping protein (e.g., B-actin or GAPDH) as a loading
control.

A significant reduction or absence of the CASP8 protein band in the knockout clones
compared to the wild-type control confirms successful knockout at the protein level.[11]

Protocol 4: Functional Analysis of CASP8 Knockout
Cells

1.

Cell Viability Assay (MTT Assay):

Seed an equal number of wild-type and CASP8 knockout cells into a 96-well plate.
At desired time points, add MTT solution to each well and incubate.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at 570 nm. A change in cell viability may be observed depending
on the cell type and culture conditions.

. Apoptosis Assay (Annexin V/Propidium lodide Staining):

Induce apoptosis in wild-type and CASP8 knockout cells using a known apoptosis inducer
(e.g., FasL or TRAIL).

Stain the cells with FITC-conjugated Annexin V and Propidium lodide (PI).

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1575326?utm_src=pdf-body
https://www.bio-rad-antibodies.com/apoptosis-flowcytometry.html
https://www.benchchem.com/product/b1575326?utm_src=pdf-body
https://www.benchchem.com/product/b1575326?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7653624/
https://www.benchchem.com/product/b1575326?utm_src=pdf-body
https://www.benchchem.com/product/b1575326?utm_src=pdf-body
https://www.benchchem.com/product/b1575326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Analyze the stained cells by flow cytometry.[5][6]

o CASPS8 knockout cells are expected to show resistance to extrinsic apoptosis, indicated by a
lower percentage of Annexin V-positive cells compared to wild-type cells.[6]

Data Presentation

The following tables provide a structured summary of expected quantitative data from CASP8
knockout experiments.

Table 1: Quantification of CASP8 Knockout Efficiency

L Parameter Expected Result in
Validation Method Reference
Measured Knockout Clones
ICE Analysis Indel Percentage >90% [3B1[71[8]
Knockout Score >80% [718]

) >80-99% reduction
Western Blot CASPS8 Protein Level [11]
compared to WT

Table 2: Functional Consequences of CASP8 Knockout

Expected Outcome
Parameter

Assay in CASP8 KO vs. Reference
Measured o

) Significantly lower
) % of Apoptotic Cells T
Apoptosis Assay @ in V) upon extrinsic
nnexin V+
induction

Increased resistance
Cell Viability Assay Cell Viability (%) to extrinsic apoptosis [7]
inducers

Conclusion
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The CRISPR/Cas9 system provides a robust and efficient platform for the complete knockout of
the CASP8 gene. The protocols and application notes presented here offer a comprehensive
guide for researchers to successfully generate and validate CASP8 knockout cell lines. These
cellular models are invaluable for elucidating the complex roles of CASP8 in apoptosis,
necroptosis, and pyroptosis, and for the identification and validation of novel therapeutic targets
in a variety of diseases. Careful experimental design, including the use of appropriate controls
and thorough validation at both the genomic and proteomic levels, is crucial for obtaining
reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1575326#crispr-cas9-mediated-knockout-of-casp8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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